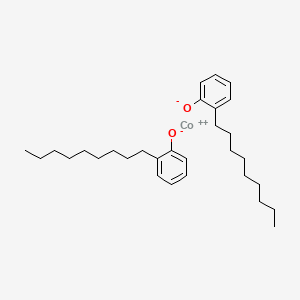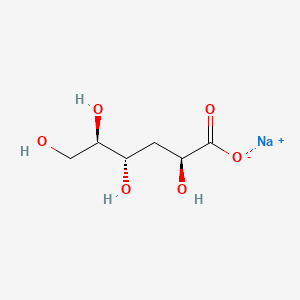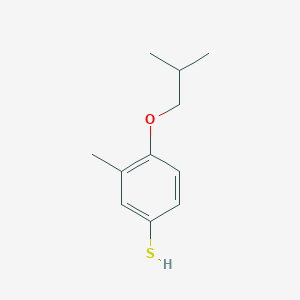
2-Methyl-6-tert-butyl-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-tert-butyl-1,4-benzoquinone is an organic compound belonging to the class of quinones. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is a derivative of 1,4-benzoquinone, where the hydrogen atoms at positions 2 and 6 are replaced by a methyl group and a tert-butyl group, respectively. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-6-tert-butyl-1,4-benzoquinone can be synthesized through the oxidation of 2-tert-butyl-6-methylphenol. The oxidation process typically involves the use of strong oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or hydrogen peroxide in the presence of a catalyst. For instance, the titanium superoxide catalyzed oxidation of 2-tert-butylphenol using aqueous 30% hydrogen peroxide has been reported .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-tert-butyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Further oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-6-tert-butyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in redox reactions.
Industry: It is used as an antioxidant in the stabilization of polymers and other materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-6-tert-butyl-1,4-benzoquinone exerts its effects involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) and inhibition of cell proliferation. The compound’s interactions with molecular targets such as enzymes and proteins involved in redox regulation are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-1,4-benzoquinone: A derivative where the methyl group is replaced by a hydrogen atom.
2,6-Di-tert-butyl-1,4-benzoquinone: A derivative with two tert-butyl groups instead of one methyl and one tert-butyl group.
Uniqueness
2-Methyl-6-tert-butyl-1,4-benzoquinone is unique due to the presence of both a methyl and a tert-butyl group, which can influence its reactivity and biological activity. The combination of these groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other quinone derivatives .
Propiedades
Número CAS |
25543-57-1 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-tert-butyl-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6H,1-4H3 |
Clave InChI |
NPGZGVPKRJYKCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C=C(C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)

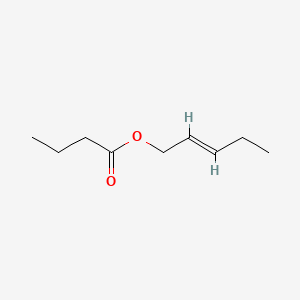

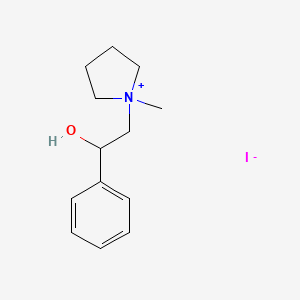
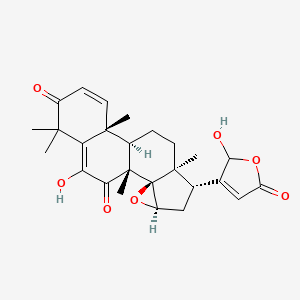

![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
